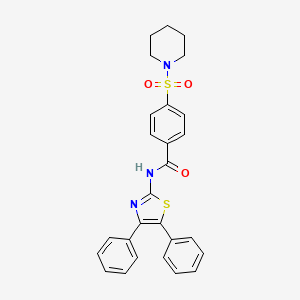

![molecular formula C14H9BrN2O2 B2594056 5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one CAS No. 57743-19-8](/img/structure/B2594056.png)

5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

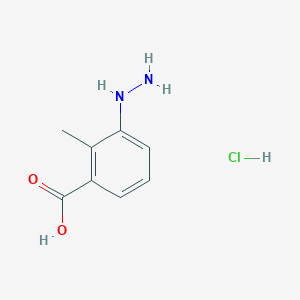

The compound “5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one” is an organic compound with the CAS Number: 57743-19-8. It has a linear formula of C14H9BrN2O2 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name of the compound is (3Z)-5-bromo-3-[(4-hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C14H9BrN2O2/c15-8-1-6-12-11(7-8)13(14(19)17-12)16-9-2-4-10(18)5-3-9/h1-7,18H,(H,16,17,19) .Physical And Chemical Properties Analysis

The molecular weight of the compound is 317.14 . The compound is solid in its physical form .Applications De Recherche Scientifique

Antimicrobial Activities

A study on 1,2,3-triazole derivatives, including compounds similar to 5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one, reported enhanced antimicrobial activities against specific pathogens. These findings underscore the potential of such compounds in novel antimicrobial research, offering insights into designing more potent antimicrobials (Xu Zhao et al., 2012).

Metal Complex Synthesis

Research involving the synthesis and thermal analysis of copper(II) and oxido-vanadium(IV) complexes with related compounds has been conducted. These studies provide valuable information on the structural and thermal properties of such metal complexes, contributing to the field of coordination chemistry (R. Takjoo et al., 2013).

Organic Synthesis and Transformation

Investigations into the reactivity of brominated indoles and their interactions with other organic compounds have revealed unique pathways for organic synthesis. Such studies demonstrate the versatility of these compounds in organic chemistry, enabling the creation of new molecules with potential applications in various fields (Richard Kammel et al., 2015).

Cytotoxicity Evaluation

A study on the synthesis and cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones, closely related to the compound , highlighted their potential against various human tumor cell lines. This points to the importance of such compounds in developing new anticancer agents (N. Karalı et al., 2002).

Hydrogen Bonding Studies

Multinuclear magnetic resonance studies on similar compounds have explored intramolecular hydrogen bonding. These studies contribute significantly to our understanding of the structural dynamics and tautomeric equilibrium of Schiff and Schiff-Mannich bases, important in various chemical and biological processes (W. Schilf et al., 2000).

Facile Synthesis of Indoles

Research on the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from anilines and 5′-bromo-2′-hydroxyacetophenone showcases a novel approach to creating pharmacologically active molecules. This work emphasizes the role of such compounds in facilitating the production of bioactive indoles (Milan Subedi et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-3-(4-hydroxyphenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-8-1-6-12-11(7-8)13(14(19)17-12)16-9-2-4-10(18)5-3-9/h1-7,18H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGCZPFWJATBBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2593977.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2593983.png)

![[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid](/img/structure/B2593985.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2593986.png)

![(Z)-methyl 2-(2-((3-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593989.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2593991.png)

![3-[(3-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2593996.png)